molecular formula C34H24Li4N6O16S4 B14466435 2,7-Naphthalenedisulfonic acid, 3,3'-((3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(5-amino-4-hydroxy-, tetralithium salt CAS No. 71550-22-6

2,7-Naphthalenedisulfonic acid, 3,3'-((3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(5-amino-4-hydroxy-, tetralithium salt

Cat. No.: B14466435
CAS No.: 71550-22-6
M. Wt: 928.7 g/mol
InChI Key: AYHIBJGAPUTZDM-UHFFFAOYSA-J
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Description

2,7-Naphthalenedisulfonic acid, 3,3’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(5-amino-4-hydroxy-, tetralithium salt is a complex organic compound. It is characterized by its naphthalene core structure, which is substituted with sulfonic acid groups, amino groups, and azo linkages. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Naphthalenedisulfonic acid, 3,3’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(5-amino-4-hydroxy-, tetralithium salt typically involves multiple steps The process begins with the sulfonation of naphthalene to introduce sulfonic acid groups The azo linkages are formed via diazotization and coupling reactions with appropriate aromatic amines

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,7-Naphthalenedisulfonic acid, 3,3’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(5-amino-4-hydroxy-, tetralithium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can break the azo linkages, leading to the formation of corresponding amines.

    Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.

    Substitution: Nucleophiles like hydroxide ions and amines are used in substitution reactions.

Major Products

    Oxidation: Quinonoid derivatives.

    Reduction: Aromatic amines.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

2,7-Naphthalenedisulfonic acid, 3,3’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(5-amino-4-hydroxy-, tetralithium salt has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.

    Biology: Employed in staining techniques for microscopy and as a marker in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Molecular Targets: It interacts with proteins and enzymes, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt
  • 2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methyl-2-sulfophenyl)azo)-

Uniqueness

2,7-Naphthalenedisulfonic acid, 3,3’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(5-amino-4-hydroxy-, tetralithium salt is unique due to its complex structure, which imparts specific chemical properties and reactivity. Its multiple functional groups allow for diverse applications and interactions, making it a valuable compound in various fields.

Properties

CAS No.

71550-22-6

Molecular Formula

C34H24Li4N6O16S4

Molecular Weight

928.7 g/mol

IUPAC Name

tetralithium;5-amino-3-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C34H28N6O16S4.4Li/c1-55-25-9-15(3-5-23(25)37-39-31-27(59(49,50)51)11-17-7-19(57(43,44)45)13-21(35)29(17)33(31)41)16-4-6-24(26(10-16)56-2)38-40-32-28(60(52,53)54)12-18-8-20(58(46,47)48)14-22(36)30(18)34(32)42;;;;/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4

InChI Key

AYHIBJGAPUTZDM-UHFFFAOYSA-J

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)OC)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O

Related CAS

2429-74-5 (Parent)

Origin of Product

United States

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